
7-(4-chlorobutoxy)-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H14ClNO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by a quinolinone core structure with a 4-chlorobutoxy substituent at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. This reaction is carried out under controlled conditions, often below 45°C, to ensure the formation of the desired product . The intermediate product is then purified using a resin treatment in an alcohol solvent, such as methanol, to remove impurities .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are often purified using advanced techniques such as chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-chlorobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: The quinolinone core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinone derivatives, while oxidation and reduction can modify the quinolinone core.
Aplicaciones Científicas De Investigación
7-(4-chlorobutoxy)-4aH-quinolin-2-one has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as brexpiprazole, which is used for the treatment of schizophrenia and major depressive disorder.
Chemical Research: The compound is used in the study of quinolinone derivatives and their chemical properties.
Biological Studies: Researchers use it to investigate the biological activity of quinolinone compounds and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for brexpiprazole, the compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity modulates neurotransmitter levels in the brain, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound is structurally similar but differs in the saturation of the quinolinone core.
7-hydroxyquinolin-2-one: The precursor in the synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
Propiedades
Fórmula molecular |
C13H14ClNO2 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
7-(4-chlorobutoxy)-4aH-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |
Clave InChI |
RFQNTSDVDCKDKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=O)C=CC21)OCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)


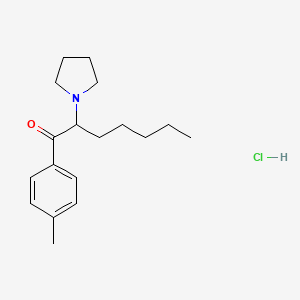
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
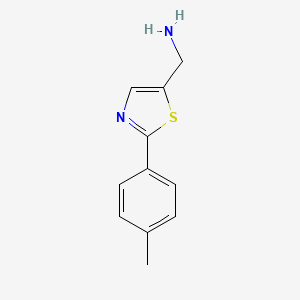

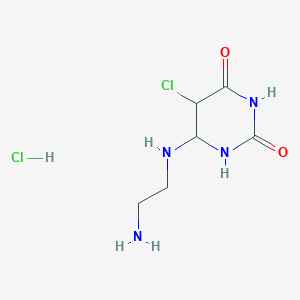


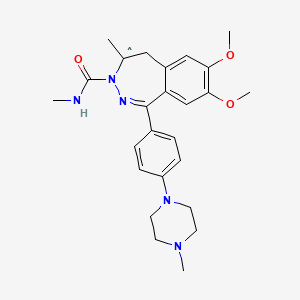
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
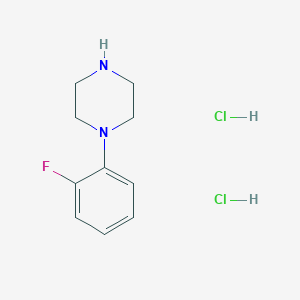
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
